molecular formula C17H13N3 B345636 6-Allyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-29-0

6-Allyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B345636
CAS No.: 304003-29-0
M. Wt: 259.3g/mol
InChI Key: CCHYYTZYGPCVGS-UHFFFAOYSA-N
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Description

6-Allyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their planar fused ring structures, which contribute to their unique chemical and biological properties.

Preparation Methods

The synthesis of 6-Allyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. One common method includes the use of glacial acetic acid as a solvent under microwave irradiation, which significantly reduces reaction time . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Allyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids like hydrochloric acid for condensation reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

6-Allyl-6H-indolo[2,3-b]quinoxaline can be compared to other indoloquinoxaline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can be tailored to enhance its biological activity and selectivity towards particular molecular targets.

Properties

IUPAC Name

6-prop-2-enylindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYYTZYGPCVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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